molecular formula C9H15ClN4O2 B2883189 Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride CAS No. 2361598-96-9

Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride

Cat. No. B2883189
CAS RN: 2361598-96-9
M. Wt: 246.7
InChI Key: FDGVOYIJZHUWFS-UEFILNELSA-N
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Description

“Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2361598-96-9 . It has a molecular weight of 246.7 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting triazoles are thoroughly characterized using different spectral techniques .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N4O2.ClH/c1-15-9(14)6-2-8(3-6)13-5-7(4-10)11-12-13;/h5-6,8H,2-4,10H2,1H3;1H/t6-,8-; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 70–72 °C . Its 1H NMR and 13C NMR spectra have been reported, providing information about its molecular structure .

Scientific Research Applications

Synthesis and Characterization Research has focused on the synthesis and characterization of compounds involving cyclobutane and triazole motifs, highlighting their relevance in constructing complex molecular architectures. For instance, studies have demonstrated the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines from ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates, showcasing the utility of similar structures in generating compounds with potential biological activity (Goryaeva et al., 2009).

Chemical Reactions The chemical reactivity of compounds containing cyclobutane and triazole functionalities has been explored through various reactions. For example, the cycloaddition reactions involving ester and formyl groups have been studied, providing insights into the selective synthesis of pyranes and other cyclic structures (Niwayama & Houk, 1992). Such reactions are crucial for developing novel organic compounds with enhanced properties and functionalities.

Biological Applications While direct studies on "Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate; hydrochloride" specifically within biological contexts were not identified, the structural motifs present in this compound are reminiscent of those explored for their biological activities. Research chemicals and compounds with similar structures have been synthesized and characterized, suggesting potential applications in pharmacology and as probes for biological studies (McLaughlin et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Future Directions

The compound and its derivatives could be further explored for their potential therapeutic applications. For instance, 1,2,3-triazole hybrids have shown antimicrobial activities against various microbial strains . Furthermore, an ADME analysis indicated that the compounds possess a favorable profile and can be considered as patient compliant . This suggests potential for further development and study in the field of medicinal chemistry.

properties

IUPAC Name

methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.ClH/c1-15-9(14)6-2-8(3-6)13-5-7(4-10)11-12-13;/h5-6,8H,2-4,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGVOYIJZHUWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)N2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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